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molecular formula C9H11NO3 B8647234 3-(2-Formyl-5-methyl-1H-pyrrol-3-yl)propanoic acid CAS No. 258831-99-1

3-(2-Formyl-5-methyl-1H-pyrrol-3-yl)propanoic acid

Cat. No. B8647234
M. Wt: 181.19 g/mol
InChI Key: LNPTXCBLSSKDOY-UHFFFAOYSA-N
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Patent
US06855730B2

Procedure details

3-(5-Methyl-1H-pyrrol-3-yl)propionic acid was formylated using phosphorus oxycloride (POCl3) and N,N-dimethylformamide (DMF) to give 3-(2-formyl-5-methyl-1H-pyrrol-3-yl)propionic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:6][CH:5]=[C:4]([CH2:7][CH2:8][C:9]([OH:11])=[O:10])[CH:3]=1.P(Cl)(Cl)(Cl)=O.CN(C)[CH:19]=[O:20]>>[CH:19]([C:5]1[NH:6][C:2]([CH3:1])=[CH:3][C:4]=1[CH2:7][CH2:8][C:9]([OH:11])=[O:10])=[O:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(=CN1)CCC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)C=1NC(=CC1CCC(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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